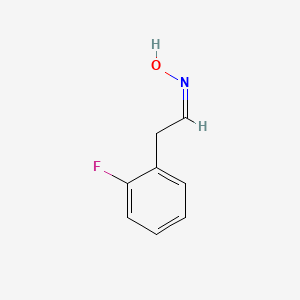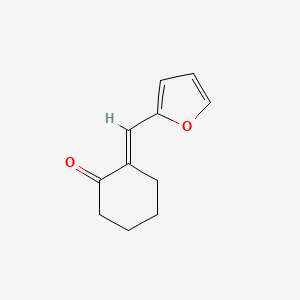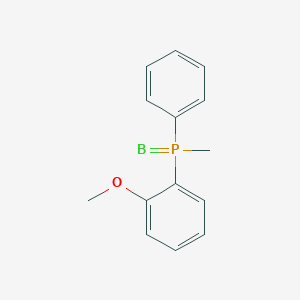
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dimethyl-(4S,5S)-diphenylimidazolidin-2-yl)pyridine, commonly known as DPh-Py, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DPh-Py is not well understood. However, it has been proposed that DPh-Py may act as a charge transport material in OLEDs and organic solar cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DPh-Py. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DPh-Py in lab experiments is its excellent electroluminescence properties, making it a promising candidate for use in OLEDs. However, one of the limitations of using DPh-Py in lab experiments is its relatively low yield during synthesis.
Direcciones Futuras
There are several future directions for research on DPh-Py. One potential area of research is in the development of high-performance OLEDs and organic solar cells using DPh-Py as a charge transport material. Another potential area of research is in the development of biomedical applications of DPh-Py, such as drug delivery systems and biosensors.
Conclusion:
In conclusion, DPh-Py is a promising compound with potential applications in various scientific fields. Its excellent electroluminescence properties make it a potential candidate for use in OLEDs, while its high electron mobility makes it a potential candidate for use in organic solar cells. Further research is needed to fully understand the mechanism of action of DPh-Py and to explore its potential applications in biomedical fields.
Métodos De Síntesis
The synthesis of DPh-Py involves the reaction of 2-bromo-3-methylpyridine with 4,5-diphenylimidazolidin-2-one in the presence of a palladium catalyst. This reaction results in the formation of DPh-Py with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
DPh-Py has been extensively studied for its potential applications in various scientific fields. One of the significant scientific research applications of DPh-Py is in the development of organic light-emitting diodes (OLEDs). DPh-Py has been found to exhibit excellent electroluminescence properties, making it a promising candidate for the development of OLEDs.
Another area of scientific research application of DPh-Py is in the development of organic solar cells. DPh-Py has been found to have a high electron mobility, making it a potential candidate for use in the active layer of organic solar cells.
Propiedades
Número CAS |
133634-31-8 |
|---|---|
Fórmula molecular |
C20H19N3 |
Peso molecular |
301.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)






